molecular formula C19H22O2 B12613867 1,1'-[3-(tert-Butylperoxy)prop-1-ene-1,3-diyl]dibenzene CAS No. 918624-72-3

1,1'-[3-(tert-Butylperoxy)prop-1-ene-1,3-diyl]dibenzene

Cat. No.: B12613867
CAS No.: 918624-72-3
M. Wt: 282.4 g/mol
InChI Key: PLRVVVNWAKDVLD-UHFFFAOYSA-N
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Description

1,1’-[3-(tert-Butylperoxy)prop-1-ene-1,3-diyl]dibenzene is an organic peroxide compound. Organic peroxides are known for their ability to initiate polymerization reactions and are often used as catalysts in various chemical processes. This compound, in particular, is characterized by its high reactivity due to the presence of the tert-butylperoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[3-(tert-Butylperoxy)prop-1-ene-1,3-diyl]dibenzene typically involves the reaction of tert-butyl hydroperoxide with a suitable precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the peroxide bond.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the formation of the desired product. The final product is purified using techniques such as distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1,1’-[3-(tert-Butylperoxy)prop-1-ene-1,3-diyl]dibenzene undergoes several types of chemical reactions, including:

    Oxidation: The compound can act as an oxidizing agent, transferring oxygen to other substrates.

    Reduction: Under certain conditions, the peroxide bond can be reduced to form alcohols or ethers.

    Substitution: The tert-butylperoxy group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and other peroxides. The reactions are typically carried out at elevated temperatures to facilitate the transfer of oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to break the peroxide bond.

    Substitution: Reagents such as halogens or organometallic compounds are used to introduce new functional groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield epoxides or ketones, while reduction reactions can produce alcohols or ethers.

Scientific Research Applications

1,1’-[3-(tert-Butylperoxy)prop-1-ene-1,3-diyl]dibenzene has several applications in scientific research:

    Chemistry: It is used as an initiator in polymerization reactions to produce various polymers and copolymers.

    Biology: The compound is studied for its potential use in oxidative stress research, as it can generate reactive oxygen species.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent, leveraging its ability to release active oxygen species.

    Industry: It is used in the production of plastics, rubbers, and other materials that require controlled polymerization processes.

Mechanism of Action

The mechanism by which 1,1’-[3-(tert-Butylperoxy)prop-1-ene-1,3-diyl]dibenzene exerts its effects involves the generation of free radicals. The peroxide bond is relatively weak and can be cleaved under thermal or photochemical conditions to produce free radicals. These radicals can then initiate various chemical reactions, such as polymerization or oxidation. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,1-Di-(tert-butylperoxy)-3,3,5-trimethylcyclohexane: Another organic peroxide with similar reactivity and applications.

    tert-Butyl hydroperoxide: A simpler peroxide that is often used as a starting material for the synthesis of more complex peroxides.

Uniqueness

1,1’-[3-(tert-Butylperoxy)prop-1-ene-1,3-diyl]dibenzene is unique due to its specific structure, which allows for a high degree of reactivity and versatility in various chemical processes. Its ability to generate free radicals under controlled conditions makes it particularly valuable in polymerization and oxidation reactions.

Properties

CAS No.

918624-72-3

Molecular Formula

C19H22O2

Molecular Weight

282.4 g/mol

IUPAC Name

(1-tert-butylperoxy-3-phenylprop-2-enyl)benzene

InChI

InChI=1S/C19H22O2/c1-19(2,3)21-20-18(17-12-8-5-9-13-17)15-14-16-10-6-4-7-11-16/h4-15,18H,1-3H3

InChI Key

PLRVVVNWAKDVLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OOC(C=CC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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